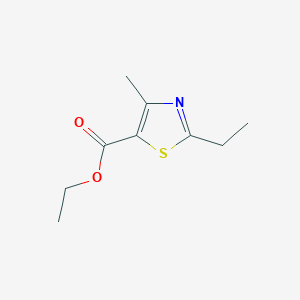

Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate

Description

BenchChem offers high-quality Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-4-7-10-6(3)8(13-7)9(11)12-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMQBORRLKYYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634967 | |

| Record name | Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354587-62-5 | |

| Record name | Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Thiazole Scaffold: Pharmacological & Synthetic Profiling of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate

Executive Summary

Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate (CAS 15679-12-6) is frequently categorized solely as a sensory agent (FEMA 3680) responsible for "nutty" and "roasted" profiles in food chemistry. However, in the context of drug development, this molecule represents a privileged scaffold . Its lipophilic ester moiety and thiazole core make it a critical intermediate and a potential prodrug for bioactive carboxylic acids and hydrazides.

This guide moves beyond the sensory applications to analyze the compound's potential biological activities, its synthesis via the Hantzsch protocol, and its utility as a precursor for antimicrobial and anti-inflammatory pharmacophores.

Chemical Architecture & Physicochemical Profile

The efficacy of a small molecule is dictated by its ability to traverse biological membranes and interact with target proteins. Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate exhibits a profile favorable for membrane permeability.

Structural Identity

-

IUPAC Name: Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate

-

CAS Number: 15679-12-6

-

Molecular Formula: C

H -

Molecular Weight: 199.27 g/mol

Physicochemical Properties (In Silico Estimates)

| Property | Value | Implication for Bioactivity |

| LogP (Lipophilicity) | ~2.8 - 3.2 | High membrane permeability; suitable for crossing the blood-brain barrier (BBB) or bacterial cell walls. |

| H-Bond Donors | 0 | Enhances passive diffusion; no free -OH or -NH to impede transport. |

| H-Bond Acceptors | 3 (N, O, S) | Capable of interacting with receptor pockets (e.g., GPCRs, Kinase domains). |

| Rotatable Bonds | 4 | Moderate flexibility allows for induced fit in enzyme active sites. |

Synthetic Pathway: The Hantzsch Protocol[2]

To access this scaffold for biological testing, a robust synthetic route is required. The Hantzsch Thiazole Synthesis is the industry standard, utilizing a condensation reaction between a thioamide and an

Reaction Mechanism

The synthesis involves the reaction of Propanethioamide (providing the 2-ethyl group) with Ethyl 2-chloroacetoacetate (providing the 4-methyl and 5-carboxylate backbone).

Figure 1: The Hantzsch condensation pathway. The reaction proceeds via S-alkylation followed by cyclodehydration.

Experimental Protocol: Synthesis of the Title Compound

Objective: Synthesize high-purity ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate.

Reagents:

-

Propanethioamide (1.0 eq)

-

Ethyl 2-chloroacetoacetate (1.1 eq)

-

Absolute Ethanol (Solvent)

-

Sodium Bicarbonate (Neutralizer)[1]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of propanethioamide in 20 mL of absolute ethanol.

-

Addition: Dropwise add 11 mmol of ethyl 2-chloroacetoacetate to the stirring solution at room temperature. Caution: Exothermic reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).

-

Work-up: Cool the mixture to room temperature. Evaporate ethanol under reduced pressure.

-

Neutralization: Resuspend the residue in ethyl acetate (50 mL) and wash with saturated NaHCO

solution to remove generated HCl. -

Purification: Dry the organic layer over anhydrous Na

SO

Potential Biological Activities[3][4][5]

While the ester is often used as a flavorant, its pharmacological potential in drug discovery is threefold: as a direct antimicrobial agent, an olfactory receptor modulator, and a metabolic prodrug.

Antimicrobial Activity (Membrane Disruption)

Thiazole esters are known to exhibit bacteriostatic properties. The lipophilicity of the ethyl ester allows it to penetrate the lipid bilayer of Gram-positive bacteria.

-

Mechanism: Non-specific disruption of cell membrane integrity and potential inhibition of DNA gyrase B (a common target for thiazole derivatives).

-

Target Spectrum: Likely active against Staphylococcus aureus and Bacillus subtilis (Gram-positive) due to peptidoglycan penetration.

Olfactory Pharmacology (GPCR Activation)

As FEMA 3680, this molecule is a potent ligand for specific G-Protein Coupled Receptors (GPCRs) in the olfactory epithelium.

-

Relevance: Olfactory receptors are not limited to the nose; they are expressed in ectopic tissues (kidney, heart, muscle). Ligands for these receptors are currently being investigated for their role in modulating systemic metabolic rates and blood pressure.

The "Prodrug" Concept: Metabolic Activation

The most significant pharmaceutical utility of this compound is as a masked precursor . In vivo, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the ester to the free acid.

Figure 2: Metabolic activation pathway. The ester facilitates transport, while the acid executes the pharmacodynamic effect.

-

Free Acid Activity: The resulting carboxylic acid can chelate divalent cations (Zn

, Cu

Experimental Workflow: Antimicrobial Assay (MIC)

To validate the biological activity, the following Minimum Inhibitory Concentration (MIC) protocol is recommended.

Protocol: Broth Microdilution Assay

-

Preparation: Dissolve the synthesized ester in DMSO to a stock concentration of 10 mg/mL.

-

Inoculum: Prepare a suspension of S. aureus (ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10

CFU/mL). -

Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth (MHB). Final concentration range: 512

g/mL to 0.5 -

Controls:

-

Positive Control: Ciprofloxacin.

-

Solvent Control: DMSO (max 1% final concentration).

-

Sterility Control: MHB only.

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Determine MIC as the lowest concentration showing no visible turbidity. Add Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Safety & Regulatory Status

-

FEMA Number: 3680

-

JECFA Status: Evaluated as a flavoring agent; structurally related to thiamine (Vitamin B1) metabolism.

-

Metabolic Fate: Rapidly hydrolyzed to the corresponding carboxylic acid and ethanol. The acid is excreted unchanged or conjugated with glycine.

-

Toxicity: Low acute toxicity expected based on structural analogs (LD50 > 2000 mg/kg in rodents for similar thiazole esters).

References

-

PubChem. (n.d.).[2][3][4] Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate (Compound).[5] National Library of Medicine. Retrieved from [Link]

-

FEMA. (2023).[6] Flavor Ingredient Library: FEMA 3680. Flavor and Extract Manufacturers Association. Retrieved from [Link]

-

Mishra, K., et al. (2017). Synthesis and antimicrobial activity of some new thiazole derivatives.[7] Journal of Heterocyclic Chemistry. (Contextual citation for thiazole antimicrobial mechanisms).

-

World Health Organization (WHO). (2002). Safety evaluation of certain food additives: Thiazoles and related derivatives. WHO Food Additives Series: 48. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Ethyl-5-methyl-1,3-thiazole-4-carboxamide | C7H10N2OS | CID 153942831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-methylthiazole-5-carboxylate 79836-78-5 [sigmaaldrich.com]

- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 354587-62-5|Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 6. femaflavor.org [femaflavor.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Reduction of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate to thiazole alcohol

Application Note: Chemoselective Reduction of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate

Executive Summary

This application note details the reduction of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate (Substrate) to (2-ethyl-4-methylthiazol-5-yl)methanol (Target Alcohol). This transformation is a critical step in the synthesis of thiamine analogs and various pharmaceutical intermediates (e.g., antiretrovirals, antibiotics).

While ester reduction is a standard organic transformation, the presence of the 1,3-thiazole moiety introduces specific challenges:

-

Lewis Basicity: The thiazole nitrogen (

hybridized) can coordinate to Lewis acidic reducing agents (Al/B species), potentially stalling conversion or requiring excess reagent. -

Sulfur Sensitivity: The ring sulfur is susceptible to poisoning transition metal catalysts, rendering catalytic hydrogenation (e.g., Pd/C, H2) difficult without specialized conditions.

-

Solubility: The polarity of the thiazole ring requires careful solvent selection to prevent precipitation of intermediates.

This guide presents two validated protocols:

-

Protocol A (Standard): Lithium Aluminum Hydride (LiAlH

) – High yielding, fast kinetics. -

Protocol B (Scalable): Sodium Borohydride (NaBH

) / CaCl

Strategic Analysis & Mechanism

Reaction Mechanism

The reduction proceeds via nucleophilic hydride transfer.[1][2][3] The thiazole ester is less electrophilic than aliphatic esters due to conjugation with the aromatic heterocycle.

-

Step 1: Nucleophilic attack of hydride (H

) on the carbonyl carbon.[1][2] -

Step 2: Formation of a tetrahedral aluminate/borate intermediate.

-

Step 3: Collapse of the intermediate, expelling ethoxide to form the aldehyde (transient).

-

Step 4: Rapid second hydride addition to the aldehyde to form the primary alkoxide.

-

Step 5: Protonation during workup to yield the alcohol.

Visualizing the Pathway

Figure 1: Reaction pathway for the hydride reduction of thiazole esters. Note the potential for Nitrogen coordination.

Experimental Protocols

Protocol A: Lithium Aluminum Hydride (LiAlH ) Reduction

Best for: Small to mid-scale (mg to 10g), high throughput, maximum yield.

Safety Warning: LiAlH

Reagents:

-

Substrate (1.0 equiv)

-

LiAlH

(1.2 - 1.5 equiv) — Excess required due to N-coordination.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and addition funnel. Flush with Nitrogen.

-

Reagent Charge: Add LiAlH

(powder or pellets) to the flask. Suspend in anhydrous THF (0.2 M concentration relative to substrate). -

Cooling: Cool the suspension to 0°C using an ice/water bath.

-

Addition: Dissolve the Thiazole Ester in minimal anhydrous THF. Add this solution dropwise to the LiAlH

suspension over 15–30 minutes.-

Observation: Gas evolution (H

) may occur if the ester is wet. The mixture usually turns grey/slurry.

-

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitor: Check TLC (EtOAc/Hexane 1:1). Product is significantly more polar (lower R

) than the ester.

-

-

Quench (Fieser Method): Cool back to 0°C. Carefully add:

-

mL Water (where

- mL 15% NaOH solution.

- mL Water.

-

mL Water (where

-

Workup: A white granular precipitate (Aluminum salts) will form. Stir for 30 mins until the precipitate is free-flowing. Filter through a Celite pad. Wash the pad with warm THF.

-

Isolation: Concentrate the filtrate in vacuo.

Protocol B: NaBH / CaCl Enhanced Reduction

Best for: Scale-up (>10g), safety-restricted labs, cost-efficiency.

Scientific Basis: NaBH

Reagents:

-

Substrate (1.0 equiv)

-

NaBH

(3.0 equiv) -

CaCl

(anhydrous, 1.5 equiv) -

Solvent: Ethanol (Absolute) or THF/MeOH mixture.

Step-by-Step Procedure:

-

Solvation: Dissolve the Thiazole Ester in absolute Ethanol (0.5 M) in a round bottom flask.

-

Catalyst Addition: Add anhydrous CaCl

(powder) to the solution. Stir for 15 minutes. -

Reduction: Cool to 0°C. Add NaBH

portion-wise over 20 minutes.-

Note: Hydrogen gas evolution will be vigorous.[2] Ensure adequate venting.

-

-

Completion: Allow to warm to RT and stir for 12–16 hours (overnight).

-

Quench: Cool to 0°C. Carefully quench with saturated NH

Cl solution. -

Extraction: Evaporate the bulk Ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[6]

-

Purification: Wash combined organics with Brine, dry over Na

SO

Data Presentation & Process Control

Analytical Specifications

| Parameter | Substrate (Ester) | Product (Alcohol) |

| Appearance | Yellowish Oil/Solid | Pale Yellow Solid/Crystalline |

| IR (cm | 1715-1730 (C=O stretch) | 3200-3400 (O-H broad), No C=O |

| TLC (1:1 Hex/EtOAc) | R | R |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | N-Coordination deactivating hydride; Wet solvent. | Increase LiAlH |

| Emulsion during Workup | Aluminum hydroxides forming gel. | Use Rochelle Salt (Potassium Sodium Tartrate) wash instead of Fieser method. |

| Low Yield (Aq. Loss) | Product is water-soluble (polar thiazole). | Saturate aqueous layer with NaCl (salting out) before extraction. Use CHCl |

| Smell | Thiazole/Sulfur volatility. | Bleach all glassware in fume hood before removing. |

Workup Logic Flow (Rochelle Salt Method)

For high-value or difficult separations, the Rochelle Salt method is superior to Fieser for thiazoles as it prevents aluminum chelation with the heterocycle.

Figure 2: Optimized workup procedure using Rochelle Salt to break Aluminum-Thiazole coordination.

References

-

General Mechanism of Ester Reduction

-

Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. Link

-

- Thiazole Synthesis & Properties: Metzger, J. V. (1979). Thiazole and its derivatives. John Wiley & Sons. (Classic reference for thiazole reactivity).

-

Synthesis of Thiamine Analogs (Relevant 4-methyl-5-substituted thiazoles)

-

Borohydride/Calcium Chloride Reduction Protocol

-

Hamada, Y., et al. (1981). Calcium chloride-sodium borohydride: A convenient system for the reduction of esters and lactones. Chemical & Pharmaceutical Bulletin, 29(9), 2724-2726. Link

-

- Lednicer, D. (1998). The Organic Chemistry of Drug Synthesis. (Vol 6). Wiley-Interscience.

Sources

- 1. youtube.com [youtube.com]

- 2. adichemistry.com [adichemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. orgosolver.com [orgosolver.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

Scalable production methods for Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate

Application Note & Protocol Guide

Executive Summary

This guide details a scalable, industrial-viable protocol for the synthesis of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate (CAS 354587-62-5). Unlike milligram-scale laboratory methods that often utilize expensive reagents (e.g., Lawesson’s reagent) or chromatography, this protocol focuses on Process Chemistry principles: atom economy, cost-efficiency, and purification via crystallization or distillation.

The chosen route is the Hantzsch Thiazole Synthesis , coupling Propanethioamide with Ethyl 2-chloroacetoacetate . This method is robust, convergent, and avoids heavy metal catalysis.

Key Process Metrics

| Parameter | Specification |

| Target CAS | 354587-62-5 |

| Molecular Weight | 199.27 g/mol |

| Primary Reaction | Hantzsch Condensation |

| Estimated Yield | 75–85% (Overall) |

| Purification | Vacuum Distillation or Crystallization (Solvent dependent) |

| Scale Suitability | Gram to Multi-Kilogram |

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary building blocks. The logic relies on the high reactivity of

Figure 1: Retrosynthetic strategy breaking down the target into accessible commodity chemicals.

Detailed Experimental Protocols

Module A: Synthesis of Ethyl 2-chloroacetoacetate

Rationale: While commercially available, this intermediate is unstable over long storage periods. Fresh preparation via sulfuryl chloride is cheaper and ensures higher purity for the cyclization step.

Safety: Sulfuryl chloride is corrosive and releases HCl/SO2 gas. Perform in a fume hood with a scrubber.

Protocol:

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, pressure-equalizing addition funnel, and a gas outlet connected to a NaOH scrubber.

-

Charging: Charge Ethyl Acetoacetate (1.0 eq) into the flask. Cool to 0–5 °C using an ice/salt bath.

-

Addition: Add Sulfuryl Chloride (SO2Cl2, 1.05 eq) dropwise over 60 minutes. Maintain internal temperature <10 °C.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitoring by GC/TLC should show complete consumption of starting material.

-

Workup:

-

Apply weak vacuum (water aspirator) to the flask to degas residual HCl/SO2.

-

Wash the organic layer with water (2x) and saturated NaHCO3 (carefully, CO2 evolution) until neutral.

-

Dry over anhydrous Na2SO4.

-

-

Purification: Distill under reduced pressure (approx. 80–85 °C at 15 mmHg) to obtain a colorless liquid.

-

Yield: 85–90%.

-

Storage: Use immediately or store at 4 °C protected from light.

-

Module B: Synthesis of Propanethioamide

Rationale: Thioamides are not standard shelf reagents in bulk. The reaction of nitriles with sulfide sources is the industry standard. Method Selection: We utilize the NaSH/MgCl2 method (green chemistry) or H2S/Amine (traditional industrial). The NaSH method is described here for safer lab/pilot implementation.

Protocol:

-

Setup: 3-neck RBF with reflux condenser and thermometer.

-

Reagents: Dissolve Propionitrile (1.0 eq) in DMF (Dimethylformamide, 3-4 volumes).

-

Activation: Add MgCl2·6H2O (1.0 eq) . The magnesium ion activates the nitrile carbon toward nucleophilic attack.

-

Sulfuration: Add NaSH (Sodium Hydrosulfide flakes, 2.0 eq) .

-

Reaction: Heat the mixture to 60 °C for 6–12 hours. The mixture will turn green/dark.

-

Monitoring: TLC (Ethyl Acetate/Hexane) will show the conversion of the nitrile (high Rf) to thioamide (lower Rf).

-

-

Workup:

-

Cool to room temperature.[6]

-

Pour into 5 volumes of ice water. The thioamide may precipitate or require extraction.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine.

-

Dry over Na2SO4 and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or Toluene if solid (MP ~40-42 °C). If oil, use directly in Module C.

-

Yield: 70–80%.

-

Module C: Hantzsch Coupling (Target Synthesis)

Rationale: This step constructs the thiazole ring.[6] The reaction is exothermic and autocatalytic (generated HCl catalyzes the dehydration).

Protocol:

-

Setup: 3-neck RBF with mechanical stirrer, reflux condenser, and addition funnel.

-

Solvent System: Charge Ethanol (Absolute, 5-10 volumes) and Propanethioamide (1.0 eq) . Stir until dissolved.

-

Addition: Heat the solution to mild reflux (78 °C). Add Ethyl 2-chloroacetoacetate (1.05 eq) dropwise over 30–45 minutes.

-

Note: Adding the halo-ketoester to the hot thioamide solution minimizes self-condensation side reactions.

-

-

Reaction: Reflux for 4–6 hours.

-

Observation: A solid precipitate (Thiazole HCl salt) may form, or the solution may darken.

-

-

Workup:

-

Evaporate approximately 80% of the ethanol under reduced pressure.

-

Pour the residue into ice water (10 volumes).

-

Neutralization: Slowly add saturated Na2CO3 or NH4OH until pH 8–9. This liberates the free base (the target ester).

-

Phase Separation: The product will separate as an oil or precipitate as a solid.

-

If Solid: Filter, wash with cold water, and dry.

-

If Oil: Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over MgSO4 and concentrate.

-

-

-

Purification (Critical for Pharma Grade):

-

Distillation: High-vacuum distillation is recommended for the ester.

-

Expected BP: ~110–120 °C at 1–2 mmHg (Estimation based on analogs).

-

-

Crystallization: If the distillate solidifies, recrystallize from Hexane/Ethyl Acetate.

-

Process Safety & Critical Quality Attributes (CQAs)

Thermal Hazards

-

Hantzsch Reaction: The cyclization is exothermic. On a kilogram scale, the addition of the chloro-ester must be rate-controlled to manage the exotherm.

-

Sulfuryl Chloride: Reacts violently with water. All reactor lines must be dry.

Impurity Profile

| Impurity | Origin | Control Strategy |

| Ethyl Acetoacetate | Unreacted starting material | Ensure full conversion in Module A; removed via distillation. |

| Propionitrile | Unreacted starting material | Wash with acidic water during workup (nitriles are weak bases/neutral). |

| Dimer/Oligomers | Thermal degradation | Avoid excessive heating (>100 °C) during workup. |

| Residual Sulfur | Thioamide synthesis | Filtration of crude thioamide; copper turnings in distillation pot. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Module A | Temperature too high (>10°C) during addition | Cool reactor aggressively; slow down addition rate. |

| Incomplete Cyclization | Wet Ethanol or loss of HCl | Use absolute ethanol; ensure reflux is vigorous. |

| Product is Dark/Tar | Oxidation of Thioamide | Degas solvents; run reaction under Nitrogen atmosphere. |

| Emulsion during Workup | Fine precipitate of Mg salts (if using Module B) | Filter through Celite before extraction; use brine. |

References

-

Hantzsch Thiazole Synthesis Mechanism & Scope

- Source: Organic Chemistry Portal. "Synthesis of Thiazoles."

-

URL:[Link]

- Scalable Thioamide Synthesis (NaSH/MgCl2)

-

Chlorination of Beta-Keto Esters

- Source: PubChem Compound Summary for Ethyl 2-chloroacetoacet

-

URL:[Link]

- Process Chemistry of Febuxostat Intermediates (Analogous Chemistry)

- General Thiazole Properties: Source: BLD Pharm Product Page (CAS 354587-62-5).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 6. chemhelpasap.com [chemhelpasap.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis and maximize your yield and purity.

Foundational Principles: The Hantzsch Thiazole Synthesis

The synthesis of Ethyl 2-ethyl-4-methyl-1,3-thiazole-5-carboxylate is most reliably achieved through the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry first described in 1887.[1] This reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[1][2][3] For our target molecule, the specific reactants are Ethyl 2-chloroacetoacetate (the α-haloketone component) and Thiopropionamide (the thioamide component).

The reaction's success hinges on a well-understood mechanism:

-

S-Alkylation: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the ethyl 2-chloroacetoacetate, displacing the chloride ion in an SN2 reaction.[2][4][5]

-

Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the ketone carbonyl group.[3][4]

-

Dehydration: A subsequent dehydration step eliminates a molecule of water, forming the aromatic thiazole ring.[2][4] The aromaticity of the final product is a significant driving force for the reaction.[4]

Reaction Mechanism Overview

Caption: Hantzsch synthesis mechanism for the target molecule.

Optimized Laboratory Protocol

This protocol provides a robust starting point for the synthesis. Note that optimization may be required based on your specific laboratory conditions and reagent purity.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| Ethyl 2-chloroacetoacetate | 164.59 | 16.46 g | 1.0 |

| Thiopropionamide | 89.15 | 8.92 g | 1.0 |

| Ethanol (Absolute) | 46.07 | 200 mL | - |

| Sodium Bicarbonate (Sat. Sol.) | 84.01 | As needed | - |

| Ethyl Acetate | 88.11 | ~150 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Step-by-Step Procedure

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiopropionamide (1.0 eq.) in absolute ethanol (200 mL). Stir until fully dissolved.

-

Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 eq.) dropwise at room temperature over 15 minutes. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours.

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), using a suitable eluent like 3:1 Hexane:Ethyl Acetate. The disappearance of starting materials indicates completion.[6]

-

Work-up & Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until effervescence ceases.[2]

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (2 x 30 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.[2]

-

Purification: Filter off the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

General Experimental Workflow

Caption: General laboratory workflow for the synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is extremely low or non-existent. What are the primary causes?

A1: Low yields in Hantzsch synthesis are common and can typically be traced to a few key areas.[7] A systematic approach is best.

-

Purity of Starting Materials:

-

Thioamide: Thiopropionamide can be unstable. Impurities or degradation can inhibit the reaction. Use high-purity thioamide or consider purifying it before use.

-

α-Haloketone: Ethyl 2-chloroacetoacetate is a lachrymator and can decompose upon storage.[2] It is often best to use it freshly opened or distilled. Ensure it has not hydrolyzed.

-

-

Reaction Conditions:

-

Temperature: The reaction often requires heat to overcome the activation energy for cyclization and dehydration.[4][8] Ensure your reflux temperature is being reached and maintained. However, excessive heat can promote side reactions.[9]

-

Reaction Time: Insufficient reaction time will lead to incomplete conversion.[9] Conversely, prolonged heating can lead to product degradation. Monitor the reaction by TLC to determine the optimal time.

-

-

Stoichiometry: Ensure you are using equimolar amounts of your reactants. A slight excess of the thioamide (e.g., 1.1 equivalents) can sometimes be beneficial but is not always necessary.

Q2: My TLC shows multiple product spots, indicating side reactions. What are they and how can I prevent them?

A2: Side reactions are a frequent cause of reduced yield and purification difficulties.

-

Formation of Isomeric Impurities: A common side reaction is the formation of isomeric impurities, such as 2-imino-2,3-dihydrothiazoles.[7][9] This is particularly prevalent under acidic conditions.

-

Solution: While the reaction generates HCl, maintaining near-neutral conditions can be beneficial. Some protocols include a non-nucleophilic base like sodium carbonate from the start.[10] The post-reaction neutralization with bicarbonate is crucial to prevent further side reactions during work-up.[2][3]

-

-

Formation of Oxazoles: If your thioamide is contaminated with the corresponding amide (propionamide), you may form an oxazole byproduct.[6]

-

Solution: Ensure the purity of your thiopropionamide starting material.

-

-

Dimerization/Polymerization: The reactive starting materials can sometimes undergo self-condensation.[6]

-

Solution: Adding the α-haloketone dropwise to the thioamide solution (as described in the protocol) rather than mixing them all at once can minimize this.

-

Q3: I'm having difficulty purifying the final product. What are the best strategies?

A3: Purification can be challenging depending on the nature of the impurities.

-

For Recrystallization:

-

Problem: The product "oils out" instead of forming crystals. This happens when the melting point of the compound is lower than the boiling point of the solvent.[11]

-

Solution: Re-heat to dissolve the oil, add slightly more hot solvent, and allow it to cool much more slowly.[11] If this fails, a different solvent system (e.g., ethanol/water, ethyl acetate/hexane) is required.[11]

-

Problem: No crystals form upon cooling.

-

Solution: You may have used too much solvent. Try boiling off some solvent to concentrate the solution.[11] Gently scratching the inside of the flask with a glass rod can induce nucleation.[11]

-

-

For Column Chromatography:

-

Problem: The product co-elutes with an impurity.

-

Solution: The polarity of your eluent system is not optimal. Use TLC to test various solvent systems (e.g., different ratios of hexane/ethyl acetate, or trying dichloromethane/methanol) to find one that gives good separation between your product and the impurity.

-

Q4: Can this synthesis be made more efficient or "greener"?

A4: Yes, several modern approaches have been developed to optimize the Hantzsch synthesis.

-

Catalysis: While the traditional synthesis is often uncatalyzed, the use of catalysts like silica-supported tungstosilicic acid has been shown to improve yields and reaction rates.[12]

-

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonic irradiation are proven methods to dramatically reduce reaction times (from hours to minutes) and often increase yields.[7]

-

Solvent Choice: While ethanol is common, exploring other solvents or even solvent-free conditions has been successful in some cases, which can simplify work-up and reduce waste.[8][13] One-pot procedures, where the initial halogenation of the β-ketoester and the subsequent condensation occur in the same vessel, have also been developed to improve efficiency.[14][15]

References

- BenchChem. (n.d.). Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate from starting materials.

- BenchChem. (n.d.). Optimization of Hantzsch thiazole synthesis reaction conditions.

- BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.

- BenchChem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.

-

Bou-Salah, L., Belaidi, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1459. Available from: [Link]

-

Meng, G., Wang, M., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(2), 158-164. Available from: [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of C. Ethyl Thiazole-5-carboxylate. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole.

-

MDPI. (2017). Ethyl 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved from [Link]

-

ChemHelpAsap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 928-51-8,4-Chloro-1-butanol. Retrieved from [Link]

-

University of Sussex - Figshare. (2023). New methods for the rapid synthesis of thiazoles. Retrieved from [Link]

-

ResearchGate. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

-

MDPI. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

- BenchChem. (n.d.). Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification.

-

Nature. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Retrieved from [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiazole synthesis [organic-chemistry.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

Minimizing side reactions in Hantzsch thiazole synthesis

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this robust reaction for the creation of thiazole-containing compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic outcomes. Our approach is rooted in explaining the "why" behind experimental choices, providing you with the scientific rationale to overcome common challenges.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the Hantzsch thiazole synthesis, providing plausible causes and actionable solutions.

Issue 1: Low Yield of the Desired Thiazole Product

Question: My Hantzsch thiazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Hantzsch synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the degradation of starting materials.[1] A systematic evaluation of your experimental parameters is the most effective troubleshooting strategy.

Potential Causes and Recommended Solutions:

-

Suboptimal Reaction Conditions:

-

Temperature: While some Hantzsch syntheses proceed at room temperature, many require heating to overcome the activation energy for cyclization and dehydration.[1] However, excessive heat can promote the decomposition of reactants and the formation of byproducts.

-

Actionable Advice: If you observe low conversion, consider a modest increase in temperature (e.g., in 10-20 °C increments). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature that maximizes product formation without significant byproduct accumulation.

-

-

Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged heating can result in product degradation.

-

Actionable Advice: Perform a time-course study to determine the optimal reaction duration. Analyze aliquots of the reaction mixture at regular intervals to identify the point of maximum product accumulation.

-

-

Solvent Choice: The polarity of the solvent can influence the rate of the initial SN2 reaction and the subsequent cyclization. Alcohols, such as ethanol and methanol, are commonly used.[2]

-

Actionable Advice: If you are experiencing low yields, consider screening other solvents. For instance, a switch to a more polar aprotic solvent like dimethylformamide (DMF) might be beneficial in some cases.[1] Greener alternatives, such as reactions in aqueous micelles or even solvent-free conditions, have also been reported to improve yields.[3]

-

-

-

Purity of Starting Materials:

-

α-Haloketone: Impurities in the α-haloketone can introduce competing side reactions. These compounds can also be unstable and should be used when fresh or purified before use.

-

Actionable Advice: Ensure the purity of your α-haloketone by techniques such as recrystallization or column chromatography. Store it under appropriate conditions (cool, dark, and dry) to prevent decomposition.

-

-

Thioamide/Thiourea: Similarly, impurities in the thioamide or thiourea can lead to the formation of unwanted byproducts. Thiourea itself can decompose at elevated temperatures to release ammonia, hydrogen sulfide, and other reactive species, which can complicate the reaction mixture.[4]

-

Actionable Advice: Use high-purity thioamide or thiourea. If necessary, recrystallize it before use.

-

-

-

Incorrect Stoichiometry:

-

The reaction proceeds via a 1:1 condensation of the α-haloketone and the thioamide/thiourea.[5] Using a slight excess of the more stable and often more soluble thioamide/thiourea (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[2]

-

Actionable Advice: While a slight excess of the thio-component is often beneficial, a large excess should be avoided as it can complicate purification. Carefully control the stoichiometry of your reactants.

-

-

Table 1: Impact of Reaction Conditions on Yield

| Parameter | Condition | Effect on Yield | Reference |

| Energy Source | Conventional Heating vs. Microwave Irradiation | Microwave irradiation can significantly reduce reaction times and increase yields. | [6][7] |

| Catalyst | None vs. Silica-Supported Tungstosilicic Acid | The use of a recyclable heterogeneous catalyst can enhance yields. | [7] |

| Solvent | Conventional Solvents vs. Aqueous Micelles | Ultrasonic irradiation in aqueous micelles can lead to higher yields compared to traditional alcoholic solvents. | [3] |

Issue 2: Formation of an Isomeric Impurity

Question: I have isolated a major byproduct that I suspect is an isomer of my target 2-aminothiazole. Could it be a 2-imino-2,3-dihydrothiazole, and how can I prevent its formation?

Answer:

Yes, the formation of a 3-substituted 2-imino-2,3-dihydrothiazole is a well-documented side reaction in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas.[8] The regioselectivity of the cyclization step is highly dependent on the reaction's pH.

Mechanism of Isomer Formation:

The initial step of the Hantzsch synthesis is the S-alkylation of the thiourea by the α-haloketone to form an isothiouronium salt intermediate. This intermediate has two nucleophilic nitrogen atoms. The subsequent intramolecular cyclization can proceed via two competing pathways:

-

Pathway A (Favored under Neutral/Basic Conditions): The unsubstituted nitrogen atom attacks the carbonyl carbon, leading to the formation of a hydroxythiazoline intermediate. Subsequent dehydration yields the desired 2-(N-substituted amino)thiazole.

-

Pathway B (Favored under Acidic Conditions): The substituted nitrogen atom attacks the carbonyl carbon. This pathway is promoted by acidic conditions, which protonate the unsubstituted nitrogen, reducing its nucleophilicity. The resulting intermediate then dehydrates to form the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[8]

Diagram 1: Competing Cyclization Pathways in Hantzsch Thiazole Synthesis

Caption: pH-dependent regioselectivity in Hantzsch synthesis.

Recommended Solutions to Minimize Isomer Formation:

-

pH Control: This is the most critical factor.

-

Actionable Advice: Conduct the reaction under neutral or slightly basic conditions. The reaction naturally produces HBr or HCl as a byproduct, which can acidify the mixture.[5] Consider adding a non-nucleophilic base, such as sodium carbonate or sodium bicarbonate, to neutralize the acid as it forms.[2] A common workup procedure involves pouring the reaction mixture into a sodium carbonate solution to precipitate the neutral product.[2]

-

-

Solvent Choice: The solvent can influence the local pH and the relative nucleophilicity of the nitrogen atoms.

-

Actionable Advice: Protic solvents like ethanol can participate in proton transfer and may be suitable for maintaining near-neutral conditions.

-

-

Reaction Monitoring:

-

Actionable Advice: Closely monitor the reaction by TLC. The two isomers often have different polarities and can be distinguished. Stop the reaction once the formation of the desired product is maximized to prevent potential acid-catalyzed isomerization.

-

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a classic condensation reaction that typically proceeds in three main steps:

-

S-Alkylation: The sulfur atom of the thioamide or thiourea acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide and forming an isothiouronium salt intermediate.[6]

-

Cyclization: An intramolecular nucleophilic attack by one of the nitrogen atoms of the isothiouronium intermediate on the carbonyl carbon forms a five-membered heterocyclic ring, specifically a 4-hydroxy-4,5-dihydrothiazole derivative.[9]

-

Dehydration: The hydroxythiazoline intermediate readily undergoes acid- or base-catalyzed dehydration to form the aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[5]

Diagram 2: General Mechanism of Hantzsch Thiazole Synthesis

Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.

Q2: Can bis-thiazoles be formed as a side product?

A2: Yes, the formation of bis-thiazoles is a potential side reaction, although it is less common than isomer formation. This typically occurs when one of the reactants has more than one reactive site.[1] For example, using a di-α-haloketone or a bis-thioamide could lead to the formation of a bis-thiazole. Careful control over the stoichiometry is crucial to minimize this. If you are intentionally trying to synthesize a bis-thiazole, using a 2:1 ratio of the mono-functionalized reactant to the di-functionalized reactant would be the appropriate strategy.

Q3: Are there any "green" or environmentally friendly approaches to the Hantzsch synthesis?

A3: Absolutely. Significant research has been dedicated to making the Hantzsch synthesis more environmentally benign. Key strategies include:

-

Solvent-Free Synthesis: Grinding the reactants together, sometimes with a few drops of a wetting agent, can lead to a rapid and efficient reaction without the need for a bulk solvent.

-

Alternative Energy Sources: As mentioned earlier, microwave irradiation and ultrasound sonication can dramatically reduce reaction times and energy consumption compared to conventional heating.[6][7]

-

Green Solvents: The use of water, particularly in the form of aqueous micelles, has been shown to be an effective and environmentally friendly medium for the Hantzsch synthesis.[3]

-

Recyclable Catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilicic acid, allows for easy separation and reuse of the catalyst, reducing waste.[7]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Neutral Conditions)

This is a general protocol that may require optimization for specific substrates.[2]

Materials:

-

α-Haloketone (1.0 eq)

-

Thiourea or Thioamide (1.2 eq)

-

Methanol or Ethanol

-

5% Aqueous Sodium Carbonate Solution

-

Water (for washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thiourea or thioamide (1.2 eq) in methanol or ethanol.

-

Add the α-haloketone (1.0 eq) to the solution.

-

Heat the mixture to reflux (typically 60-80 °C) and stir for the optimized reaction time (e.g., 30 minutes to a few hours), monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate while stirring. This will neutralize the hydrohalic acid byproduct and precipitate the neutral thiazole product.[2]

-

Collect the precipitate by vacuum filtration through a Buchner funnel.

-

Wash the filter cake with cold water to remove any inorganic salts and unreacted thiourea.

-

Allow the collected solid to air dry or dry it in a vacuum oven.

-

If necessary, purify the crude product by recrystallization or column chromatography.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Kamila, S. et al. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Beilstein J. Org. Chem.2012 , 8, 2154–2161. Available from: [Link]

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 1987 , 639-643. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Bouherrou, S. et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules2016 , 21(10), 1289. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

Chem Help Asap. Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

-

Al-Azzawi, A. M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. J. Heterocycl. Chem.2019 , 56(4), 1159-1191. Available from: [Link]

-

Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

-

Royal Society of Chemistry. Hantzsch pyridine synthesis - overview. ChemTube3D. Available from: [Link]

-

SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. Available from: [Link]

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

-

Gilon, C. et al. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. J. Org. Chem.2007 , 72(1), 32-38. Available from: [Link]

-

Journal of Chemical Education. Learning from the Hantzsch synthesis. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

Leah4sci. Synthesis of Thiazoles. YouTube. Available from: [Link]

-

ResearchGate. Theoretical study on the thermal decomposition of thiourea. Available from: [Link]

-

Semantic Scholar. Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. Available from: [Link]

-

Wikipedia. α-Halo ketone. Available from: [Link]

-

Wiley Online Library. Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. Available from: [Link]

-

Figshare. New methods for the rapid synthesis of thiazoles - University of Sussex. Available from: [Link]

-

Macmillan Group. Structure, Mechanism and Reactivity of Hantzsch Esters. Available from: [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Removing unreacted alpha-halo-beta-keto esters from thiazole mixtures

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides specialized troubleshooting advice and in-depth protocols for a critical step in the Hantzsch thiazole synthesis: the removal of unreacted α-halo-β-keto esters from your reaction mixture. We understand that this common yet persistent impurity can complicate downstream applications. This document is designed to provide not just steps, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequently encountered problems during the purification of thiazole products.

| Observed Issue | Probable Cause | Recommended Solution & Scientific Rationale |

| Crude NMR/TLC shows a significant amount of starting α-halo-β-keto ester. | Incomplete reaction or non-stoichiometric reagent addition. | Solution: Before extensive purification, ensure the reaction has gone to completion using TLC or LC-MS. If incomplete, consider extending the reaction time or gently warming the mixture if the reagents are stable. The α-halo-β-keto ester is the electrophile in the Hantzsch synthesis; its persistence indicates a potential issue with the nucleophilic thioamide component or reaction conditions. |

| Aqueous washes (e.g., with sodium bicarbonate) fail to remove the ester impurity. | The α-halo-β-keto ester has low aqueous solubility and is not acidic enough for efficient extraction by a weak base. | Solution: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate, DCM) and a dilute brine solution. The goal is to partition the polar thiazole product from the less polar ester. Avoid aggressive basic washes which can potentially hydrolyze the ester on your desired product or promote side reactions. |

| Product and impurity co-elute or have very similar Rf values in column chromatography. | The polarity of the thiazole product and the unreacted ester are too similar for effective separation with standard solvent systems. | Solution: Optimize your mobile phase. A shallow gradient or isocratic elution with a finely-tuned solvent system (e.g., hexanes:ethyl acetate with 1-2% triethylamine) can improve separation. The triethylamine can suppress peak tailing of the basic thiazole product on silica gel. Consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity. |

| Product oils out or fails to crystallize during recrystallization attempts. | The high concentration of the ester impurity is preventing the formation of a crystal lattice for your target thiazole. | Solution: The crude material is likely not pure enough for recrystallization. First, attempt to reduce the impurity concentration through an optimized aqueous work-up or a rapid filtration through a small plug of silica gel. Recrystallization is most effective when the desired compound is present in high purity (>90%). |

| Working on a large scale and chromatography is not feasible. | Column chromatography is often not practical or economical for multi-gram or kilogram scale reactions. | Solution: Focus on chemical methods. A bisulfite wash (sodium bisulfite solution) can sometimes form water-soluble adducts with carbonyl compounds. Alternatively, employ a scavenger resin. An amine-functionalized resin can covalently bind to the electrophilic α-halo-β-keto ester, allowing it to be removed by simple filtration. This is a highly efficient and scalable method. |

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted α-halo-β-keto esters so challenging?

The difficulty arises from the similar physicochemical properties of the starting material and the resulting thiazole product. Both are often moderately polar, organic-soluble esters. This similarity in polarity makes separation by standard chromatographic or extraction techniques non-trivial, as they may exhibit comparable solubility in common solvents and affinity for stationary phases like silica gel.

Q2: What is the most reliable, first-line approach for removing the bulk of this impurity?

An optimized liquid-liquid extraction is the best first step. After quenching the reaction, dilute the mixture with an appropriate organic solvent like ethyl acetate. Wash sequentially with a mild aqueous base (e.g., 5% NaHCO₃ solution) to neutralize any acid catalyst, followed by water and then a brine solution. The brine wash helps to remove residual water from the organic layer and break up emulsions, improving the efficiency of the phase separation. This process removes water-soluble byproducts and can significantly reduce the amount of the unreacted ester before more demanding purification steps.

Q3: How do scavenger resins work in this context, and when should I use one?

Scavenger resins are solid-phase supports functionalized with reactive groups. For removing an electrophilic α-halo-β-keto ester, a nucleophilic resin, such as an amine-functionalized polystyrene (e.g., Tris(2-aminoethyl)amine, TAA resin), is ideal.

Mechanism: The primary or secondary amine groups on the resin act as nucleophiles, attacking the electrophilic carbon bearing the halogen on the ester. This forms a covalent bond, effectively "scavenging" the impurity from the solution and attaching it to the solid support.

You should consider using a scavenger resin when:

-

Chromatography is difficult due to similar Rf values.

-

You are working on a large scale.

-

You need to achieve very high purity levels for downstream applications like library synthesis.

Q4: What are the critical safety considerations when handling α-halo-β-keto esters?

These reagents demand careful handling.

-

Toxicity and Lachrymatory Properties: They are often potent lachrymators (induce tearing) and are toxic and corrosive. Always handle them in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, splash goggles, and chemically resistant gloves (nitrile gloves are common, but check compatibility).

-

Quenching: Any excess reagent should be quenched carefully with a suitable nucleophile (like a dilute solution of sodium bisulfite or a secondary amine) before disposal.

Detailed Experimental Protocols

Protocol 1: Optimized Aqueous Work-up & Liquid-Liquid Extraction

This protocol is designed to remove the majority of water-soluble materials and a significant portion of the unreacted ester.

-

Quench Reaction: Cool the reaction vessel in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acidic catalyst and any acid formed during the reaction.

-

Dilute: Transfer the quenched mixture to a separatory funnel. Dilute with ethyl acetate (EtOAc), using approximately 2-3 times the volume of the initial reaction solvent.

-

First Wash: Add an equal volume of deionized water, shake gently, and allow the layers to separate. Drain and discard the aqueous (lower) layer.

-

Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine). Shake vigorously for 30-60 seconds. The brine reduces the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.

-

Separate and Dry: Drain the aqueous layer. Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Concentrate: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, now enriched and ready for further purification.

Protocol 2: Purification via Scavenger Resin

This protocol is highly effective for removing residual electrophilic impurities.

-

Prepare Crude Solution: After the initial work-up (Protocol 1), dissolve the crude product in a suitable solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN)) at a concentration of approximately 0.1-0.2 M.

-

Add Scavenger Resin: Add an amine-functionalized scavenger resin (e.g., TAA resin) to the solution. Use a 2-3 fold molar excess of the resin's functional groups relative to the estimated amount of the impurity.

-

Agitate: Gently

Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Thiazole Reactions

Welcome to the technical support center for navigating the complexities of steric hindrance in the synthesis and functionalization of 2,4-disubstituted thiazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with sterically demanding substrates in this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of Steric Hindrance in Thiazole Chemistry

The thiazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The ability to precisely functionalize the 2 and 4 positions is crucial for modulating biological activity. However, as the substituents at these positions increase in size, steric hindrance can significantly impede reaction rates, lower yields, and even alter regioselectivity. This guide will equip you with the knowledge and practical strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when dealing with sterically hindered 2,4-disubstituted thiazoles.

Q1: My yields are consistently low when attempting a Suzuki-Miyaura coupling with a bulky 2-arylthiazole. What are the likely causes and how can I improve the outcome?

A1: Low yields in Suzuki-Miyaura couplings of sterically hindered 2-arylthiazoles are a frequent problem. The primary culprit is often the difficulty of the transmetalation and reductive elimination steps in the catalytic cycle due to the bulky substituents.

Causality: The substituents at the 2 and 4 positions can sterically shield the palladium center, hindering the approach of the boronic acid derivative for transmetalation. Similarly, the final C-C bond-forming reductive elimination can be slowed by the steric clash of the bulky groups.

Troubleshooting Strategies:

-

Ligand Selection is Critical: For sterically demanding substrates, bulky, electron-rich phosphine ligands are often necessary.[3] Ligands like XPhos, SPhos, and RuPhos can promote the reaction by creating a more open coordination sphere around the palladium, facilitating the key catalytic steps.[3]

-

Choice of Palladium Precatalyst: Using well-defined precatalysts such as XPhos-Pd-G3 or SPhos-Pd-G2 can lead to more reproducible and higher yields compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[3]

-

Base and Solvent Optimization: The choice of base and solvent can have a profound impact. A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.

-

Temperature and Reaction Time: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. However, be mindful of potential side reactions like debromination.[3] Longer reaction times may also be necessary.

Q2: I am trying to perform a Buchwald-Hartwig amination on a 2-halo-4-alkylthiazole with a bulky secondary amine, but I am observing significant amounts of starting material and hydrodehalogenation. What can I do?

A2: This is a classic challenge in C-N cross-coupling. The combination of a sterically hindered thiazole and a bulky amine makes the reaction particularly difficult.

Causality: The mechanism of the Buchwald-Hartwig amination involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[4] Steric hindrance can impede any of these steps, but it is particularly problematic for the amine coordination and the final reductive elimination. Hydrodehalogenation (replacement of the halogen with a hydrogen) is a common side reaction that can compete with the desired amination.[3]

Troubleshooting Strategies:

-

Ligand Choice is Paramount: For these challenging couplings, highly specialized, sterically demanding biarylphosphine ligands are essential. Ligands such as BrettPhos, RuPhos, and tBuXPhos are designed to facilitate the coupling of hindered substrates.[3][5]

-

Base Selection: A strong, non-coordinating base is crucial. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often superior to more common bases like sodium tert-butoxide (NaOt-Bu) in these cases.

-

Palladium Source: As with Suzuki couplings, using advanced precatalysts can improve results.

-

Solvent Effects: Toluene or dioxane are generally good starting points. The choice of solvent can influence the solubility of the base and the catalytic species, impacting the reaction rate.

Q3: Are there alternative methods to traditional cross-coupling for functionalizing the 2-position of a sterically hindered 4-substituted thiazole?

A3: Yes, when traditional cross-coupling reactions fail, exploring alternative synthetic strategies is a wise approach.

Alternative Strategies:

-

Direct C-H Activation/Arylation: This modern approach avoids the need for pre-functionalized (e.g., halogenated) thiazoles. Palladium-catalyzed direct C-H arylation can be a powerful tool for introducing aryl groups at the 2-position.[6] The regioselectivity can often be controlled by the choice of catalyst and directing group.[7][8]

-

Grignard Reagent Addition: If you can form a Grignard reagent from a 2-halothiazole, it can be a potent nucleophile for reacting with various electrophiles.[9][10] However, the formation of the Grignard reagent itself can be challenging with sterically hindered substrates.

-

Build the Ring with the Substituent Already in Place: Consider a convergent synthesis where the bulky substituent is part of one of the starting materials for the thiazole ring formation (e.g., a modified Hantzsch synthesis).[11][12] This can be a more efficient route than trying to introduce the group at a late stage.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific problematic reactions.

Troubleshooting a Failing Sonogashira Coupling of a 2-Iodo-4-tert-butylthiazole with a Bulky Alkyne

Problem: Low to no product formation, with recovery of starting materials and some alkyne homocoupling (Glaser coupling).

Underlying Issues: The Sonogashira coupling is sensitive to steric hindrance, which can slow down the key steps of the palladium catalytic cycle.[13][14] The copper co-catalyst, while essential for the reaction, can also promote the unwanted homocoupling of the alkyne.

Experimental Protocol for Optimization

Step 1: Rigorous Exclusion of Oxygen

-

Rationale: Oxygen can deactivate the palladium catalyst and promote Glaser coupling.

-

Procedure:

-

Assemble the reaction flask and condenser, and flame-dry under vacuum.

-

Backfill with an inert gas (argon or nitrogen).

-

Degas the solvent by sparging with the inert gas for at least 30 minutes or by using the freeze-pump-thaw method (3 cycles).

-

Step 2: Catalyst and Ligand System Evaluation

-

Rationale: A more active and sterically accommodating catalyst system is needed.

-

Procedure:

-

Baseline: Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), PPh₃ (4 mol%).

-

Alternative 1 (Bulky Phosphine): Pd(OAc)₂ (2 mol%), XPhos (4 mol%), CuI (2 mol%). The bulky XPhos ligand can create a more reactive palladium center.

-

Alternative 2 (Copper-Free): In some cases, copper can be detrimental. Try a copper-free Sonogashira protocol using a palladium catalyst with a ligand like SPhos and a suitable base.[15]

-

Step 3: Base and Solvent Screening

-

Rationale: The base is crucial for deprotonating the alkyne. The solvent affects the solubility and reactivity of all components.

-

Procedure:

-

Base: Start with a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). If the reaction is still sluggish, a stronger, non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent might be beneficial.

-

Solvent: THF, dioxane, and DMF are common choices. For less polar substrates, toluene may be effective.

-

Step 4: Temperature and Reaction Monitoring

-

Rationale: Increased temperature can provide the necessary energy to overcome steric barriers.

-

Procedure:

-

Start the reaction at room temperature and monitor by TLC or LC-MS.

-

If no reaction is observed after several hours, gradually increase the temperature to 50 °C, then to 80 °C, or even reflux, while continuing to monitor.

-

Data Summary Table for Sonogashira Optimization

| Entry | Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N | THF | 25 | <5 |

| 2 | Pd(OAc)₂ | XPhos | CuI | DIPEA | Dioxane | 80 | 45 |

| 3 | Pd₂(dba)₃ | SPhos | None | Cs₂CO₃ | Toluene | 100 | 65 |

Visualizing Reaction Pathways

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Decision Tree for Troubleshooting Low Yields

Caption: Troubleshooting decision tree for low-yielding reactions.

Conclusion

Overcoming steric hindrance in reactions of 2,4-disubstituted thiazoles requires a systematic and informed approach to reaction optimization. By carefully considering the choice of catalyst, ligands, base, and solvent, and by being open to alternative synthetic strategies, researchers can successfully synthesize even the most challenging sterically encumbered thiazole derivatives. This guide provides a starting point for troubleshooting and should be used in conjunction with a thorough understanding of the underlying reaction mechanisms.

References

-

Dhas, A., Kanagare, A., Kanetkar, M., & Pansare, D. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Letters in Applied NanoBioScience, 12(4), 159. [Link]

-

Ali, A. R., El-Bendary, E. R., Ghaly, M. A., & Shehata, I. A. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. ResearchGate. Retrieved from [Link]

-

Li, B., Ma, J., & Wang, G. (2016). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications, 52(43), 7028-7031. [Link]

-

Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2012). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. Request PDF. [Link]

-

Théveau, L., Verrier, C., Lassalas, P., Martin, T., Dupas, G., Querolle, O., ... & Hoarau, C. (2011). Mechanism selection for regiocontrol in base-assisted, palladium-catalysed direct C-H coupling with halides: first approach for oxazole- and thiazole-4-carboxylates. Chemistry, 17(51), 14450-14463. [Link]

-

Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2012). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ResearchGate. [Link]

-

Jadhav, S. D., Singh, U. P., & Gaikwad, D. D. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Medicinal Chemistry Letters, 6(10), 1032-1037. [Link]

-

Barbera, G., Musso, A., Luzzati, S., & Cera, G. (2020). Transition Metal-Driven Selectivity in Direct C−H Arylation of Imidazo[2,1-b]Thiazole. Chemistry – A European Journal, 26(48), 10884-10889. [Link]

-

Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 618-645. [Link]

-

Hay, D. L., Lingham, L. B., Slattery, A. D., Tieu, W., & Pouton, C. W. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Bioorganic & Medicinal Chemistry, 21(11), 3045-3053. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Yu, Y.-B., Chen, H.-L., Wang, L.-Y., Chen, X.-Z., & Fu, B. (2012). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Molecules, 17(9), 10583-10593. [Link]

-

Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186. [Link]

-

Reid, J. P., Sigman, M. S., & Cheong, P. H.-Y. (2018). The effect of steric bulk in Sonogashira coupling reactions. Request PDF. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Mori, A., & Itahara, T. (n.d.). C-H Substitution Reaction of Thiazoles at the 2-Position. ResearchGate. Retrieved from [Link]

-

Hazari, A., & Szostak, M. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by NHC-Ligated Palladium(II) Complexes. The Royal Society of Chemistry. [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Reddy, T. S., & Guntreddi, T. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters, 25(32), 5961-5965. [Link]

-

Doyle, A., & Wu, K. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry, 9, 319-325. [Link]

-

Shaikh, A., Khan, F. A. K., & Chobe, P. (2023). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. Catalysts, 13(10), 1361. [Link]

-

Peristeri, E., Pontiki, E., & Hadjipavlou-Litina, D. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances, 10(1), 22-38. [Link]

-

Luo, M., Li, L., Chen, S., Yan, Q., Lv, J., Zeng, J., ... & Chen, F. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038-5048. [Link]

-